1,2-Diiodo-3-fluoro-4-(trifluoromethylthio)benzene
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Overview
Description
1,2-Diiodo-3-fluoro-4-(trifluoromethylthio)benzene is an organofluorine compound with the molecular formula C7H2F4I2S. This compound is characterized by the presence of two iodine atoms, one fluorine atom, and a trifluoromethylthio group attached to a benzene ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diiodo-3-fluoro-4-(trifluoromethylthio)benzene can be synthesized through a multi-step process involving the introduction of iodine, fluorine, and trifluoromethylthio groups onto a benzene ring. One common method involves the following steps:
Iodination: The starting material, 1,2-difluorobenzene, is subjected to iodination using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. This step introduces iodine atoms at the 1 and 2 positions of the benzene ring.
Fluorination: The iodinated intermediate is then treated with a fluorinating agent, such as elemental fluorine or a fluorinating reagent like xenon difluoride, to introduce a fluorine atom at the 3 position.
Trifluoromethylthiolation: The final step involves the introduction of the trifluoromethylthio group. This can be achieved using a reagent such as trifluoromethylthiolating agents like trifluoromethylthiolate salts or trifluoromethylthiolating reagents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the synthetic routes mentioned above. The process is scaled up to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Industrial methods may also incorporate continuous flow techniques and advanced purification methods to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1,2-Diiodo-3-fluoro-4-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives. Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds. Palladium catalysts are commonly used in these reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and alkoxides under mild to moderate conditions.
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents under controlled conditions.
Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and appropriate solvents (e.g., toluene, DMF) under inert atmosphere.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the iodine atoms.
Oxidation Products: Compounds with higher oxidation states, such as sulfoxides or sulfones.
Reduction Products: Compounds with reduced functional groups, such as deiodinated or defluorinated derivatives.
Coupling Products: Biaryl or diaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
1,2-Diiodo-3-fluoro-4-(trifluoromethylthio)benzene has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with fluorine-containing moieties, which can enhance bioavailability and metabolic stability.
Agrochemicals: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets.
Materials Science: It is employed in the synthesis of advanced materials, including fluorinated polymers and liquid crystals, which have unique properties for electronic and optical applications.
Chemical Biology: The compound is used in chemical biology research to study the effects of fluorine and trifluoromethylthio groups on biological systems and molecular interactions.
Mechanism of Action
The mechanism of action of 1,2-Diiodo-3-fluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine and trifluoromethylthio groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atoms can participate in halogen bonding interactions with biological targets, influencing the compound’s binding affinity and selectivity. Additionally, the compound’s unique electronic properties can modulate enzyme activity and receptor interactions, leading to specific biological effects.
Comparison with Similar Compounds
1,2-Diiodo-3-fluoro-4-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene: This compound has a similar structure but with different positions of the fluorine and trifluoromethylthio groups. It may exhibit different reactivity and biological activity due to the positional isomerism.
1,2-Diiodo-3-fluoro-5-(trifluoromethylthio)benzene: Another positional isomer with the trifluoromethylthio group at the 5 position. The change in position can affect the compound’s chemical and physical properties.
1,2-Diiodo-3-fluoro-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trifluoromethylthio group. The absence of sulfur can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both iodine and fluorine atoms, along with the trifluoromethylthio group, makes it a versatile intermediate for various applications in research and industry.
Properties
Molecular Formula |
C7H2F4I2S |
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Molecular Weight |
447.96 g/mol |
IUPAC Name |
3-fluoro-1,2-diiodo-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F4I2S/c8-5-4(14-7(9,10)11)2-1-3(12)6(5)13/h1-2H |
InChI Key |
AAOVWQZTFKBUQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1SC(F)(F)F)F)I)I |
Origin of Product |
United States |
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